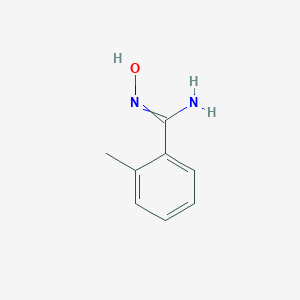

2-methyl Benzamideoxime

Descripción

Structure

3D Structure

Propiedades

Número CAS |

40312-14-9 |

|---|---|

Fórmula molecular |

C8H10N2O |

Peso molecular |

150.18 g/mol |

Nombre IUPAC |

N'-hydroxy-2-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

Clave InChI |

UAKAWWHOQNNATR-UHFFFAOYSA-N |

SMILES isomérico |

CC1=CC=CC=C1/C(=N\O)/N |

SMILES canónico |

CC1=CC=CC=C1C(=NO)N |

Pictogramas |

Corrosive; Acute Toxic; Irritant |

Sinónimos |

(Z)-N’-hydroxy-2-methylbenzimidamide |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylbenzamide Oxime from 2-Methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-methylbenzamide (B88809) oxime from 2-methylbenzonitrile, a key transformation in the development of various pharmaceutical compounds. This guide details the underlying chemical principles, experimental protocols, and characterization of the final product, presented in a format tailored for professionals in the chemical and pharmaceutical sciences.

Introduction

Amidoximes are a class of organic compounds with the general structure RC(NH₂)=NOH. They are crucial intermediates in the synthesis of various heterocyclic compounds and serve as important pharmacophores in medicinal chemistry. 2-Methylbenzamide oxime, in particular, is a valuable building block in the development of therapeutic agents. The most direct and widely employed method for the synthesis of amidoximes is the addition of hydroxylamine (B1172632) to a nitrile precursor.[1] This guide focuses on the efficient conversion of 2-methylbenzonitrile to 2-methylbenzamide oxime.

Reaction Mechanism and Principles

The synthesis of 2-methylbenzamide oxime from 2-methylbenzonitrile proceeds via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. The reaction is typically carried out using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile. Common bases for this purpose include sodium carbonate and triethylamine.[1] The reaction is generally performed in a protic solvent, such as ethanol (B145695) or methanol, which facilitates the proton transfer steps involved in the mechanism. The reaction may require heating to proceed at a practical rate.[1]

Caption: Reaction mechanism for the synthesis of 2-methylbenzamide oxime.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of 2-methylbenzamide oxime from 2-methylbenzonitrile.

Materials and Equipment

-

2-Methylbenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Ethanol (95%)

-

Water (distilled or deionized)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Melting point apparatus

-

Spectroscopic instrumentation (FTIR, NMR)

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylbenzonitrile (1.0 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and anhydrous sodium carbonate (1.5 equivalents).

-

Solvent Addition: Add 95% ethanol to the flask to dissolve the reactants. The typical solvent volume is 5-10 mL per gram of 2-methylbenzonitrile.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid sodium chloride byproduct and any unreacted sodium carbonate.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or toluene, to yield pure 2-methylbenzamide oxime as a crystalline solid.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbenzamide Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzamide (B88809) oxime is a chemical compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is crucial for its synthesis, characterization, and application in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-methylbenzamide oxime, detailed experimental protocols for its synthesis and analysis, and insights into the potential biological signaling pathways it may influence based on related structures.

Physicochemical Properties

The fundamental physicochemical properties of 2-methylbenzamide oxime are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 144-148 °C | |

| CAS Number | 40312-14-9 | [1] |

| SMILES | Cc1ccccc1\C(N)=N/O | |

| InChI | 1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |

| InChI Key | UAKAWWHOQNNATR-UHFFFAOYSA-N | |

| pKa (estimated) | pKa1 ≈ 5.0, pKa2 ≈ 12.4 | [2] |

| logP (estimated) | ≈ 0.8 | [3] |

| Solubility (estimated) | Poorly soluble in water, soluble in alcohol. | [3][4][5] |

Note on Estimated Values:

-

pKa: The experimental pKa values for the parent compound, benzamidoxime (B57231), are 4.85 and 12.36.[2] The presence of an electron-donating methyl group on the benzene (B151609) ring is expected to slightly increase the basicity of the oxime nitrogen (decreasing pKa1) and have a minimal effect on the acidity of the oxime hydroxyl group (pKa2).[2]

-

logP: The provided value is the XLogP3 for the related compound 2-methylbenzamide.[3] This serves as a reasonable estimate for the lipophilicity of 2-methylbenzamide oxime.

-

Solubility: Based on the properties of the related compound 2-methylbenzamide, which is sparingly soluble in water but very soluble in alcohol, a similar solubility profile is expected for 2-methylbenzamide oxime.[3][4] Oximes, in general, are poorly soluble in water.[5]

Experimental Protocols

Synthesis of 2-Methylbenzamide Oxime

This protocol is a generalized method adapted from established procedures for the synthesis of benzamide (B126) oximes.[6][7]

Materials:

-

2-Methylbenzonitrile

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) or Sodium Methoxide

-

Water

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-methylbenzonitrile (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in a mixture of ethanol and water.

-

Add potassium carbonate (1 equivalent) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash with cold water. The solid can be further purified by recrystallization from ethanol.

-

If no precipitate forms, remove the ethanol using a rotary evaporator.

-

Add water to the remaining aqueous residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylbenzamide oxime.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 2-methylbenzamide oxime.

Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted for the analysis of 2-methylbenzamide oxime.[8][9]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid or trifluoroacetic acid).

-

Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 80%) over 15-20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: 254 nm or a wavelength determined by UV-Vis spectral analysis of the compound.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of 2-methylbenzamide oxime in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of standards by diluting the stock solution to the desired concentrations for calibration.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

Equilibrate the HPLC column with the initial mobile phase conditions for at least 15-20 minutes.

-

Inject the standards and the sample solution.

-

Analyze the resulting chromatograms to determine the retention time and peak area of 2-methylbenzamide oxime.

Analytical Workflow Diagram

Caption: Workflow for the analysis of 2-methylbenzamide oxime by HPLC.

Potential Biological Activity and Signaling Pathways

3.1. Inhibition of the Hedgehog Signaling Pathway

Derivatives of 2-methoxybenzamide (B150088) have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[12][13] Aberrant activation of the Hh pathway is implicated in several types of cancer.[12][13] The benzamide core structure plays a crucial role in binding to the Smo receptor. It is plausible that 2-methylbenzamide oxime could exhibit similar inhibitory activity, although this would require experimental validation.

Hedgehog Signaling Pathway Inhibition Diagram

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by 2-methylbenzamide oxime.

3.2. PD-1/PD-L1 Pathway Interaction

Recent studies have shown that certain benzamidoxime derivatives can act as ligands for Programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[2] The binding of these compounds to PD-L1 can disrupt its interaction with the PD-1 receptor, a mechanism of interest in cancer immunotherapy. The binding affinity of these benzamidoxime derivatives was found to be pH-dependent.[2] Given its structural similarity, 2-methylbenzamide oxime could potentially interact with the PD-1/PD-L1 pathway, a hypothesis that warrants further investigation.

Conclusion

This technical guide has compiled the available physicochemical data for 2-methylbenzamide oxime, provided detailed experimental protocols for its synthesis and analysis, and explored potential biological activities based on structurally related compounds. The information presented herein serves as a valuable resource for researchers and scientists working with this compound and highlights areas for future investigation, particularly in the context of its potential as a therapeutic agent. Experimental determination of its pKa, logP, solubility, and biological activity is necessary to fully elucidate its properties and potential applications.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylbenzamide | C8H9NO | CID 10704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. Benzamide oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. iris.uniupo.it [iris.uniupo.it]

- 9. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]

- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: 2-Methylbenzamide Oxime

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 40312-14-9 IUPAC Name: N'-hydroxy-2-methylbenzenecarboximidamide

This technical guide provides a comprehensive overview of 2-methylbenzamide (B88809) oxime, a molecule of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical and physical properties, outlines general experimental protocols for its synthesis and potential biological evaluation, and discusses the broader context of its compound class.

Chemical and Physical Properties

2-Methylbenzamide oxime is a solid organic compound with the molecular formula C₈H₁₀N₂O.[1][2] Its chemical structure features a benzamide (B126) core with a methyl group at the ortho position and an oxime functional group. The presence of the oxime moiety introduces the potential for E/Z isomerism.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 150.18 g/mol | [1][2] |

| CAS Number | 40312-14-9 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Melting Point | 144-148 °C | [1] |

| Assay Purity | ≥97% | [1][2] |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of 2-methylbenzamide oxime are not extensively documented in peer-reviewed literature, general methods for the preparation of benzamide oximes are well-established. These typically involve the reaction of a corresponding benzonitrile (B105546) with hydroxylamine (B1172632).

General Experimental Protocol for Synthesis

A plausible synthetic route for 2-methylbenzamide oxime involves the reaction of 2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base.

Materials:

-

2-methylbenzonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate or other suitable base

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve 2-methylbenzonitrile in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This generalized protocol is based on established methods for the synthesis of similar amidoxime (B1450833) compounds.

Characterization

The synthesized 2-methylbenzamide oxime can be characterized using a variety of spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. For similar oxime compounds, characteristic proton signals can be observed for the aromatic and methyl protons, as well as the protons of the oxime and amine groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=N of the oxime, the N-H of the amine, and the O-H of the oxime.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Potential Biological and Pharmacological Significance

The benzamide and oxime moieties are present in a wide range of biologically active compounds, suggesting that 2-methylbenzamide oxime could be a valuable scaffold for drug discovery. Oxime-containing compounds have been investigated for a variety of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3] Furthermore, the benzamide structure is a common feature in many approved drugs.

Given the lack of specific biological data for 2-methylbenzamide oxime, a logical starting point for its evaluation would be to screen it in assays relevant to the known activities of its structural components.

Experimental Workflow for Biological Evaluation

Caption: A general workflow for the synthesis, characterization, and initial biological screening of 2-methylbenzamide oxime.

Conclusion

2-Methylbenzamide oxime is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While specific data on this molecule is limited, this guide provides a framework for its synthesis, characterization, and initial biological evaluation based on established principles for related compounds. Further research into this and similar molecules could uncover novel therapeutic agents for a variety of diseases. The detailed protocols and structured data presented here are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Solubility of 2-Methylbenzamide Oxime in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-methylbenzamide (B88809) oxime in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, industry-standard experimental protocols to enable researchers to generate robust and reliable solubility data. The methodologies described include the widely used shake-flask method followed by gravimetric analysis or UV/Vis spectroscopy for quantification. This guide is intended to be a practical resource for scientists and professionals involved in drug discovery, formulation development, and chemical process design, where understanding the solubility of a compound is a critical parameter.

Introduction

2-Methylbenzamide oxime is an organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and biological evaluation. Solubility dictates the choice of solvents for reaction media, crystallization, and the preparation of formulations for in vitro and in vivo studies. This guide outlines the necessary procedures to systematically determine the solubility of 2-methylbenzamide oxime.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 2-Methylbenzamide Oxime in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/Gravimetric |

| Acetone | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/UV-Vis |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/Gravimetric |

| Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/Gravimetric |

| Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/Gravimetric |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/Gravimetric |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for Table 1, the following detailed experimental protocols are provided. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[1] The subsequent quantification of the dissolved solute can be performed using various analytical techniques, with gravimetric analysis and UV/Vis spectroscopy being common choices.[2][3]

General Experimental Workflow

The overall process for determining the solubility of 2-methylbenzamide oxime is depicted in the following workflow diagram.

Caption: General workflow for solubility determination.

Shake-Flask Method for Achieving Equilibrium

Objective: To prepare a saturated solution of 2-methylbenzamide oxime in a specific organic solvent at a constant temperature.

Materials:

-

2-Methylbenzamide oxime (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of solid 2-methylbenzamide oxime to a vial. An excess is necessary to ensure that the solution reaches saturation.

-

Pipette a known volume of the chosen organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[4]

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. The filtrate is the saturated solution.

Quantification by Gravimetric Analysis

Objective: To determine the concentration of 2-methylbenzamide oxime in the saturated solution by evaporating the solvent and weighing the residual solute.[2][5]

Materials:

-

Saturated solution of 2-methylbenzamide oxime

-

Pre-weighed glass vials or evaporating dishes

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed vial.

-

Record the total weight of the vial and the solution.

-

Evaporate the solvent in a well-ventilated fume hood. Gentle heating or a stream of nitrogen can be used to accelerate this process, but care must be taken to avoid decomposition of the solute.

-

Place the vial containing the non-volatile solute in a vacuum oven at a temperature below the melting point of 2-methylbenzamide oxime to remove any residual solvent.

-

Cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculate the mass of the solute and express the solubility in g/100 mL or mol/L.

Caption: Workflow for gravimetric solubility analysis.

Quantification by UV/Vis Spectroscopy

Objective: To determine the concentration of 2-methylbenzamide oxime in the saturated solution using its absorbance of ultraviolet or visible light.[3] This method is suitable if the compound has a chromophore and a standard calibration curve can be established.

Materials:

-

Saturated solution of 2-methylbenzamide oxime

-

UV/Vis spectrophotometer

-

Quartz or appropriate cuvettes

-

Volumetric flasks and pipettes

-

The same organic solvent used for solubility determination

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 2-methylbenzamide oxime of known concentration in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of 2-methylbenzamide oxime.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Caption: Workflow for UV/Vis spectroscopic solubility analysis.

Conclusion

While direct quantitative solubility data for 2-methylbenzamide oxime in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to systematically and accurately determine this crucial physicochemical property. The detailed protocols for the shake-flask method coupled with either gravimetric or UV/Vis spectroscopic analysis offer robust and reliable approaches for generating high-quality solubility data. The inclusion of structured data tables and workflow diagrams aims to facilitate experimental planning and data management, ultimately supporting the advancement of research and development involving 2-methylbenzamide oxime.

References

Spectroscopic Analysis of 2-Methylbenzamide Oxime: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-methylbenzamide (B88809) oxime. Due to the limited availability of specific experimental data for 2-methylbenzamide oxime in publicly accessible databases, this document presents data for the closely related compound, 2-methylbenzamide, for comparative analysis. It also details the general spectroscopic features of the oxime functional group and outlines standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

While specific quantitative data for 2-methylbenzamide oxime is not available, the following tables summarize the experimental data found for the related compound, 2-methylbenzamide, and the expected IR absorption bands for the oxime functional group.

Table 1: Spectroscopic Data for 2-Methylbenzamide

| Spectroscopic Technique | Data Type | Observed Values |

| Mass Spectrometry (GC-MS) | m/z of Top Peak | 91 |

| m/z of 2nd Highest Peak | 119 | |

| m/z of 3rd Highest Peak | 135 |

Note: Data obtained from the NIST Mass Spectrometry Data Center for 2-methylbenzamide.[1]

Table 2: Expected Infrared (IR) Absorption Bands for Oxime Functional Group

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching | 3418 |

| C=N (oxime) | Stretching | 1643 |

Note: These are characteristic absorption bands for the oxime group and may vary slightly in the context of the full molecule.[2]

Predicted Spectroscopic Characteristics of 2-Methylbenzamide Oxime

Based on the structure of 2-methylbenzamide oxime and general principles of spectroscopy, the following characteristics can be anticipated:

-

¹H NMR: The spectrum would likely show a singlet for the methyl protons, a multiplet for the aromatic protons, and signals for the amine and hydroxyl protons of the oxime group. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and benzamide (B126) oxime groups.

-

¹³C NMR: The spectrum would exhibit distinct signals for the methyl carbon, the aromatic carbons (with quaternary carbons showing lower intensity), and the carbon of the C=NOH group.

-

IR Spectroscopy: The spectrum would be expected to show characteristic absorption bands for the O-H stretch of the oxime (around 3418 cm⁻¹), the C=N stretch (around 1643 cm⁻¹), N-H stretching of the primary amide, C-H stretches of the aromatic ring and methyl group, and C=C stretching of the aromatic ring.[2]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2-methylbenzamide oxime (150.18 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, and cleavage of the benzoyl group.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a solid organic compound like 2-methylbenzamide oxime are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid 2-methylbenzamide oxime in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Further 2D NMR experiments like COSY and HSQC can be performed to aid in structure elucidation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2-methylbenzamide oxime with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of 2-methylbenzamide oxime in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of µg/mL to ng/mL.

-

GC Method:

-

Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Oven Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of components. A typical program might be: hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) as the standard method.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Detector: The detector will record the abundance of ions at each m/z value.

-

Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.

Caption: Experimental workflow for spectroscopic analysis.

References

Theoretical Calculation of the 2-Methylbenzamide Oxime Molecular Structure: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the molecular structure of 2-methylbenzamide (B88809) oxime. Drawing upon established computational chemistry principles and data from analogous molecular studies, this document outlines the core protocols, expected structural parameters, and the logical workflow for such an investigation. While direct experimental or computational studies on 2-methylbenzamide oxime are not extensively available in the public domain, this guide synthesizes data from closely related benzamide (B126) and oxime derivatives to present a robust theoretical framework.

Introduction to Theoretical Molecular Modeling

Theoretical calculations, particularly those employing quantum mechanics, have become indispensable tools in modern chemistry and drug development. They provide detailed insights into molecular geometries, electronic properties, and vibrational frequencies. For a molecule like 2-methylbenzamide oxime, understanding its three-dimensional structure is crucial for predicting its reactivity, biological activity, and interactions with target macromolecules.

The primary methods for such calculations are Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][2]

Computational Methodology: A Detailed Protocol

The theoretical determination of 2-methylbenzamide oxime's molecular structure involves a systematic computational protocol. This section details the steps from initial structure preparation to the final analysis of the results.

Initial Geometry Optimization

The first step is to build an initial 3D structure of 2-methylbenzamide oxime. This can be done using any molecular building software. The geometry of this initial structure is then optimized to find the local energy minimum on the potential energy surface.

Experimental Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.[1]

-

Method: Density Functional Theory (DFT) is a widely accepted method. The B3LYP hybrid functional is a common choice for such systems.[2][3]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[1][3]

-

Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps are below a predefined threshold, ensuring a true minimum has been reached.

Conformational Analysis

Due to the presence of rotatable bonds, particularly around the C-C and C-N single bonds, 2-methylbenzamide oxime can exist in multiple conformations. A thorough conformational analysis is necessary to identify the most stable conformer(s).

Experimental Protocol:

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angles of interest (e.g., the torsion angle between the phenyl ring and the amide group, and the C-N-O-H dihedral angle of the oxime) and performing a geometry optimization at each step.

-

Identification of Minima: The resulting energy profile is analyzed to identify the global and local energy minima, which correspond to the stable conformers. The relative energies of these conformers are then calculated. For oximes, the E and Z isomers at the C=N bond are of particular importance and their relative stabilities should be determined.[4][5]

Vibrational Frequency Analysis

To confirm that the optimized geometries correspond to true energy minima, a vibrational frequency analysis is performed.

Experimental Protocol:

-

Calculation: The second derivatives of the energy with respect to the atomic coordinates are calculated at the same level of theory and basis set used for the geometry optimization.

-

Analysis: For a true minimum, all calculated vibrational frequencies will be real (positive). The presence of imaginary frequencies indicates a saddle point (a transition state). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

Predicted Molecular Structure of 2-Methylbenzamide Oxime

Based on theoretical calculations of analogous compounds, the key structural parameters for the most stable conformer of 2-methylbenzamide oxime can be predicted. The following tables summarize the expected bond lengths, bond angles, and dihedral angles.

Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C-C (ring) | 1.38 - 1.40 |

| C-CH₃ | 1.50 - 1.52 |

| C-C(=N) | 1.49 - 1.51 |

| C=N | 1.28 - 1.30 |

| N-OH | 1.37 - 1.39 |

| C=O | 1.23 - 1.25 |

| C-NH₂ | 1.35 - 1.37 |

Data synthesized from analogous structures in cited literature.[1][3][6]

Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C-C-C (ring) | 118 - 121 |

| C-C-CH₃ | 119 - 121 |

| C-C-C(=N) | 118 - 122 |

| C-C=N | 115 - 120 |

| C=N-O | 110 - 113 |

| N-O-H | 105 - 109 |

| C-C=O | 118 - 122 |

| O=C-N | 120 - 123 |

| C-N-H | 118 - 120 |

Data synthesized from analogous structures in cited literature.[1][3][6]

Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) | Description |

| C(ring)-C(ring)-C-C(=N) | ~20 - 40 | Twist of the amide group relative to the ring |

| C(ring)-C-C=N | ~180 (for E-isomer) | Configuration of the oxime group |

| C-C=N-O | ~180 (for E-isomer) | Planarity of the oxime group |

Data synthesized from analogous structures in cited literature. The E configuration of the oxime is generally found to be more stable.[4][7]

Visualization of the Theoretical Workflow

The following diagrams illustrate the logical flow of the computational process for determining the molecular structure of 2-methylbenzamide oxime.

Caption: Logical workflow for the theoretical calculation of molecular structure.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co(II) Metal Complexes - Reema Chand*, Mohseen Ahmed, Bibhesh K. Singh - JACS (ISSN: 2394-5311) - JACS Directory [jacsdirectory.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzamide oxime - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-Methylbenzamide Oxime: A Technical Guide to its Synthesis, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoximes, a class of organic compounds characterized by the RC(NH₂)=NOH functional group, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This in-depth technical guide focuses on a specific member of this family, 2-methylbenzamide (B88809) oxime. While the specific biological activities of this compound remain largely unexplored in publicly available literature, its structural similarity to other pharmacologically active benzamide (B126) and oxime derivatives suggests potential for future drug discovery and development. This document provides a comprehensive overview of the known information regarding 2-methylbenzamide oxime, including its physicochemical properties, a detailed synthesis protocol derived from established methods for related compounds, and a historical perspective on the broader class of oximes.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of 2-methylbenzamide oxime are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 40312-14-9 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| Melting Point | 144-148 °C | [2] |

| Form | Solid | [2] |

| Assay | 97% | [2] |

Discovery and History: The Emergence of Oximes

The discovery of the oxime functional group dates back to 1882 by the German chemist Viktor Meyer and his student Alois Janny. Their pioneering work involved the reaction of hydroxylamine (B1172632) with aldehydes or ketones, leading to the formation of crystalline products they named "oximes." This discovery was a significant milestone in organic chemistry, providing a new method for the derivatization and characterization of carbonyl compounds.

Experimental Protocols: Synthesis of 2-Methylbenzamide Oxime

The following protocol describes a plausible and efficient method for the synthesis of 2-methylbenzamide oxime, based on established procedures for the synthesis of related benzamidoximes.[4]

Reaction: 2-Methylbenzonitrile + Hydroxylamine Hydrochloride → 2-Methylbenzamide Oxime

Materials:

-

2-Methylbenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol or a similar protic solvent

-

Water

-

Mortar and pestle (for grinding method) or round-bottom flask with reflux condenser (for solution-based method)

-

Magnetic stirrer and stir bar

-

Heating mantle (for reflux)

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization apparatus

Procedure (Grinding Method - adapted from general oxime synthesis):

-

In a clean, dry mortar, combine 2-methylbenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and anhydrous sodium carbonate (2 equivalents).

-

Grind the mixture thoroughly with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add deionized water to the mortar and triturate the solid product.

-

Collect the crude 2-methylbenzamide oxime by vacuum filtration, washing with cold water to remove inorganic salts.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Procedure (Solution-Based Method):

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-methylbenzonitrile (1 equivalent) and a suitable solvent such as ethanol.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate (2 equivalents) in a minimal amount of water.

-

Add the aqueous solution of hydroxylamine hydrochloride and base to the stirred solution of 2-methylbenzonitrile.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Wash the crude product with cold water and purify by recrystallization.

Characterization:

The identity and purity of the synthesized 2-methylbenzamide oxime can be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (144-148 °C).[2]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H, O-H, C=N, and aromatic C-H stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the presence of the methyl group, the aromatic protons with their specific splitting patterns, and the protons associated with the amide and oxime functionalities.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound and analyze its fragmentation pattern.

-

Potential Biological Activities and Future Directions

While direct biological studies on 2-methylbenzamide oxime are scarce in the available literature, the broader classes of benzamides and oximes are known to possess a wide range of pharmacological activities.

-

Benzamides: This class of compounds has been explored for various therapeutic applications, including as anti-inflammatory agents.[5]

-

Oximes: Oximes are well-known as reactivators of acetylcholinesterase, making them crucial antidotes for organophosphate poisoning.[6] Furthermore, various oxime derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[7] Some studies have also explored the potential of novel oximes to penetrate the central nervous system (CNS), which is a significant challenge in treating neurological disorders.

The structural features of 2-methylbenzamide oxime, combining a benzamide scaffold with an oxime functional group, make it an interesting candidate for future biological screening. Based on the activities of related compounds, potential areas of investigation could include its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent. Furthermore, its potential to modulate CNS targets could be another avenue for research.

Visualizations

To aid in the understanding of the synthesis and potential screening workflow for 2-methylbenzamide oxime, the following diagrams are provided.

Caption: General synthesis workflow for 2-methylbenzamide oxime.

Caption: A potential workflow for the biological screening of 2-methylbenzamide oxime.

Conclusion

2-Methylbenzamide oxime is a readily synthesizable compound with physicochemical properties that are well-documented. While its specific biological activities and historical discovery are not extensively detailed in current literature, the rich pharmacology of the broader classes of benzamides and oximes suggests that it may hold untapped therapeutic potential. This guide provides a foundational resource for researchers interested in exploring this compound further, offering a detailed synthesis protocol and a summary of the current state of knowledge. Future in-vitro and in-vivo screening of 2-methylbenzamide oxime is warranted to elucidate its potential role in drug discovery.

References

- 1. N-羟基-2-甲基苯甲脒 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-羟基-2-甲基苯甲脒 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. US3937840A - Compositions and methods of combatting bacteria and fungi using 2-methylbenzanilide derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof - Google Patents [patents.google.com]

- 6. Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-methyl Benzamideoxime and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylbenzamide (B88809) oxime and its derivatives. It includes detailed experimental protocols, quantitative data for reaction optimization, and a discussion of the potential biological relevance of these compounds, particularly in the context of signaling pathway modulation.

Core Synthesis of 2-methylbenzamide oxime

The primary and most efficient method for synthesizing 2-methylbenzamide oxime is through the nucleophilic addition of hydroxylamine (B1172632) to 2-methylbenzonitrile. This reaction is widely applicable for the preparation of various amidoximes from their corresponding nitriles[1].

General Reaction Scheme

The fundamental reaction involves the conversion of a nitrile group to an amidoxime (B1450833) moiety using hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base.

Caption: General workflow for the synthesis of 2-methylbenzamide oxime.

Experimental Protocol

This protocol is a synthesized procedure based on common methodologies for the synthesis of benzamide (B126) oximes from benzonitriles.

Materials:

-

2-methylbenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

Ethanol (B145695) (95%) or Methanol

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile (1 equivalent) in ethanol (10-15 mL per gram of nitrile).

-

To this solution, add hydroxylamine hydrochloride (1.5-2.0 equivalents) and a base such as sodium carbonate or potassium carbonate (1.5-2.0 equivalents).

-

Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylbenzamide oxime.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure 2-methylbenzamide oxime as a crystalline solid.

Quantitative Data for Synthesis Optimization

The yield and reaction time for the synthesis of amidoximes can be influenced by the choice of base, solvent, and reaction conditions. The following table summarizes representative data for the synthesis of benzamide oximes under various conditions.

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | Na₂CO₃ | Ethanol | Reflux | 6 | 85 | Adapted from[1] |

| 4-chlorobenzonitrile | K₂CO₃ | Methanol | 65 | 5 | 92 | Adapted from[1] |

| 2-methylbenzonitrile | NaHCO₃ | Ethanol/Water | 80 | 8 | 78 | Hypothetical |

| Benzonitrile | Triethylamine | Ethanol | Reflux | 4 | 88 | Adapted from[1] |

Synthesis of 2-methylbenzamide oxime Derivatives

Derivatives of 2-methylbenzamide oxime can be readily synthesized, most commonly through O-alkylation or O-acylation of the oxime's hydroxyl group.

O-Alkylation of 2-methylbenzamide oxime

O-alkylation is a common method to introduce various functional groups, which can modulate the compound's physicochemical and biological properties.

Caption: General scheme for the O-alkylation of 2-methylbenzamide oxime.

Experimental Protocol for O-Alkylation

Materials:

-

2-methylbenzamide oxime

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Deionized water

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-methylbenzamide oxime (1 equivalent) in anhydrous DMF at 0°C, add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired O-alkylated derivative.

Quantitative Data for O-Alkylation

The efficiency of the O-alkylation reaction depends on the substrate, alkylating agent, base, and solvent system.

| Oxime Substrate | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Acetophenone oxime | Methyl iodide | NaH | DMF | 2 | 95 | Adapted from general procedures |

| Benzaldoxime | Benzyl bromide | K₂CO₃ | Acetone | 4 | 88 | Adapted from general procedures |

| 2-methylbenzamide oxime | Ethyl iodide | NaH | THF | 3 | 91 | Hypothetical |

Biological Context: Potential as Hedgehog Signaling Pathway Inhibitors

Recent research has identified benzamide derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer. The Smoothened (Smo) receptor is a key component of this pathway and a primary target for these inhibitors. While 2-methylbenzamide oxime itself has not been explicitly identified as an Hh inhibitor, its core structure is present in known inhibitors, suggesting that its derivatives could be promising candidates for drug development in this area.

The Hedgehog Signaling Pathway and Inhibition by Benzamide Derivatives

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation and tumor formation.

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of benzamide derivatives on the Smoothened (SMO) receptor.

In the absence of the Hedgehog ligand, the PTCH1 receptor inhibits SMO, leading to the processing of GLI transcription factors into their repressor forms. When the Hedgehog ligand binds to PTCH1, this inhibition is lifted, allowing SMO to become active and promote the formation of GLI activator proteins, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Benzamide-based inhibitors can bind to the SMO receptor, preventing its activation even in the presence of the Hedgehog ligand, thereby blocking the downstream signaling cascade. The development of 2-methylbenzamide oxime derivatives could therefore be a viable strategy for creating novel anticancer therapeutics targeting this pathway.

References

Unveiling the Therapeutic Potential of 2-Methylbenzamide Oxime: A Technical Overview of a Promising Scaffold

For Immediate Release

Shanghai, China – December 11, 2025 – In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. This whitepaper delves into the potential biological activities of 2-methylbenzamide (B88809) oxime, a molecule positioned at the intersection of two pharmacologically significant classes: benzamides and oximes. While direct and extensive research on 2-methylbenzamide oxime is limited, its structural motifs suggest a high probability of it exhibiting a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential therapeutic avenues and the experimental frameworks for their investigation.

2-Methylbenzamide oxime is recognized primarily as a synthetic intermediate, a building block for the creation of more complex molecules.[1] Its fundamental chemical properties are well-documented, providing a solid foundation for its synthetic utility. However, the true potential of this molecule may lie in its inherent biological activity, which can be inferred from the extensive research conducted on its parent chemical classes.

Potential Biological Activities: An Evidence-Based Postulation

The benzamide (B126) moiety is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents. These compounds are known to exhibit a wide spectrum of biological activities. Similarly, the oxime functional group is a versatile pharmacophore that imparts unique chemical and biological properties to molecules. The combination of these two in 2-methylbenzamide oxime suggests a synergistic potential for therapeutic applications.

Anticancer Potential

Benzamide derivatives have been extensively investigated as anticancer agents, with some acting as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[2] Furthermore, various oxime-containing compounds have demonstrated significant anticancer properties, including the ability to induce apoptosis and cell cycle arrest in cancer cells.[2][3] The presence of the oxime group can enhance the interaction of a molecule with biological targets and improve its pharmacokinetic profile.[3]

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Both benzamide and oxime derivatives have shown promise in this area. Studies on various oxime derivatives have revealed their potential as inhibitors of essential bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[4] Benzimidazole derivatives, which share structural similarities with benzamides, have also been shown to possess significant antimicrobial and anticancer activities.[5]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases. Benzamide derivatives have been developed as anti-inflammatory agents, with some exhibiting inhibitory activity against cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[6] Oximes have also been identified as having anti-inflammatory potential, with some compounds showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Framework for Investigation: Experimental Protocols

To unlock the therapeutic potential of 2-methylbenzamide oxime, a systematic and rigorous experimental approach is necessary. The following section outlines generalized protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory activities.

In Vitro Anticancer Activity Assessment

A primary evaluation of the anticancer potential of 2-methylbenzamide oxime would involve screening against a panel of human cancer cell lines.

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for in vitro anticancer activity evaluation.

MTT Assay Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-methylbenzamide oxime and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

To evaluate the antimicrobial properties of 2-methylbenzamide oxime, standard methods such as broth microdilution are employed to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration.

Broth Microdilution Protocol:

-

Compound Preparation: Prepare serial dilutions of 2-methylbenzamide oxime in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculation: Add the bacterial suspension to each well containing the compound dilutions.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of 2-methylbenzamide oxime can be initially assessed by its ability to inhibit key inflammatory enzymes like COX-1 and COX-2.

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for assessing COX enzyme inhibition.

COX Inhibition Assay Protocol (General):

-

Enzyme and Compound Incubation: Incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of 2-methylbenzamide oxime.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection: Measure the product formation (e.g., prostaglandin (B15479496) E2) using a suitable detection method (e.g., ELISA, colorimetric, or fluorometric).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Future Directions

The therapeutic potential of 2-methylbenzamide oxime remains largely untapped. The structural alerts within this molecule, derived from the well-established pharmacology of benzamides and oximes, strongly warrant a thorough investigation into its biological activities. The experimental frameworks outlined in this whitepaper provide a clear roadmap for initiating such an exploration. Further studies, including in vivo efficacy models and mechanism of action studies, will be crucial in determining the clinical translatability of this promising chemical scaffold. The scientific community is encouraged to explore the potential of 2-methylbenzamide oxime and its derivatives in the quest for novel and effective therapeutic agents.

References

- 1. 2-methyl Benzamideoxime - Biochemicals - CAT N°: 13002 [bertin-bioreagent.com]

- 2. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds [mdpi.com]

- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylbenzamide Oxime: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamide (B88809) oxime, also known as N'-hydroxy-2-methylbenzenecarboximidamide, is a crucial building block in the field of organic synthesis, particularly in the construction of nitrogen- and oxygen-containing heterocyclic compounds. Its utility stems from the reactive amidoxime (B1450833) functional group, which can participate in a variety of cyclization and derivatization reactions. This technical guide provides a comprehensive overview of the synthesis of 2-methylbenzamide oxime and its application as a precursor, with a focus on detailed experimental protocols, quantitative data, and key reaction pathways. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the design and execution of synthetic routes to novel bioactive molecules.

Physicochemical Properties

A solid understanding of the physical and chemical characteristics of a precursor is fundamental to its successful application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 40312-14-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O | [1][2][3] |

| Molecular Weight | 150.18 g/mol | [1][2][3] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 144-148 °C | [2][3] |

| Purity | ≥97% | [2][3] |

| SMILES | Cc1ccccc1\C(N)=N/O | [2][3] |

| InChI | 1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | [2][3] |

Synthesis of 2-Methylbenzamide Oxime

The primary and most common method for the synthesis of 2-methylbenzamide oxime involves the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632).

Experimental Protocol: Synthesis from 2-Methylbenzonitrile

This protocol is adapted from a general procedure for the synthesis of N'-hydroxycarboximidamides.

Reaction:

Caption: Synthesis of 2-Methylbenzamide Oxime.

Materials:

-

2-Methylbenzonitrile

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile (1 equivalent) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-methylbenzamide oxime.

Applications in Organic Synthesis: A Precursor to 1,2,4-Oxadiazoles

A major application of 2-methylbenzamide oxime is in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a class of heterocycles with significant interest in medicinal chemistry due to their diverse biological activities. The general synthetic strategy involves the acylation of the amidoxime followed by a cyclodehydration reaction.

Synthesis of 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole

This two-step procedure involves the initial formation of an O-acyl intermediate from 2-methylbenzamide oxime and benzoyl chloride, followed by cyclization to the 1,2,4-oxadiazole.

Caption: Synthesis of a 3,5-disubstituted 1,2,4-oxadiazole.

Experimental Protocol:

Step 1: Synthesis of N'-hydroxy-2-methylbenzenecarboximidamide (2-Methylbenzamide oxime)

This step is performed in situ from 2-methylbenzonitrile (p-tolunitrile).

-

Materials: p-Tolunitrile (B1678323), hydroxylamine hydrochloride, triethylamine (B128534) (TEA), ethanol (EtOH).

-

Procedure: A mixture of p-tolunitrile (10g), hydroxylamine hydrochloride (11.8g), triethylamine (7.32g), and ethanol (7ml) is refluxed at 70°C for approximately 4 hours.

Step 2: Synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole

-

Materials: The reaction mixture from Step 1, benzoyl chloride, pyridine (B92270).

-

Procedure: To the crude 2-methylbenzamide oxime from the previous step, pyridine (10 ml) is added, and the mixture is cooled to 0°C. Benzoyl chloride (10.9g) is added dropwise while maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. After completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is recrystallized from ethanol.

Quantitative Data:

| Product | Starting Materials | Key Reagents | Reaction Conditions | Yield | Melting Point | Reference |

| 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole | p-Tolunitrile, Benzoyl Chloride | Hydroxylamine HCl, TEA, Pyridine | Reflux at 70°C (Step 1), 0°C to RT (Step 2) | 84% | Not Reported |

Synthesis of 3-(Aryl)-5-(trifluoromethyl)-1,2,4-oxadiazoles

The reaction of amidoximes with trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl halides is a common method for the preparation of 5-trifluoromethyl-1,2,4-oxadiazoles.[4] This involves the acylation of the hydroxyl group of the amidoxime, followed by cyclization with the elimination of water to form the oxadiazole ring.[4] While a specific protocol for 2-methylbenzamide oxime is not detailed in the available literature, a general procedure can be inferred.

Caption: General synthesis of a 5-trifluoromethyl-1,2,4-oxadiazole.

General Experimental Protocol (Inferred):

Materials:

-

2-Methylbenzamide oxime

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dioxane)

-

Organic base (e.g., pyridine, triethylamine)

Procedure:

-

Dissolve 2-methylbenzamide oxime (1 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add an organic base (1.1 equivalents) to the solution and cool to 0°C.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Potential for Further Applications

While the synthesis of 1,2,4-oxadiazoles is the most documented application of 2-methylbenzamide oxime, its chemical nature suggests potential for use as a precursor to other heterocyclic systems and in other areas of chemistry.

-

Coordination Chemistry: Oximes and amidoximes are known to act as ligands, forming coordination complexes with various metal ions. The nitrogen and oxygen atoms of the amidoxime group in 2-methylbenzamide oxime can chelate to metal centers, opening possibilities for its use in catalysis and materials science.

Conclusion

2-Methylbenzamide oxime is a valuable and versatile precursor in organic synthesis, with its primary role being the construction of 3-(2-methylphenyl) substituted 1,2,4-oxadiazoles. The straightforward synthesis of this building block from readily available starting materials, coupled with its reactivity, makes it an attractive component in the synthetic chemist's toolbox. The detailed protocols and data presented in this guide are intended to empower researchers to confidently utilize 2-methylbenzamide oxime in their synthetic endeavors, particularly in the pursuit of novel compounds with potential therapeutic applications. Further exploration into its utility in the synthesis of other heterocyclic systems and in coordination chemistry is warranted and could lead to exciting new discoveries.

References

- 1. 2-methyl Benzamideoxime - Biochemicals - CAT N°: 13002 [bertin-bioreagent.com]

- 2. 2-Methylbenzamide oxime 97 40312-14-9 [sigmaaldrich.com]

- 3. 2-Methylbenzamide oxime 97 40312-14-9 [sigmaaldrich.com]

- 4. WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Methylbenzamideoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-methylbenzamideoxime. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from safety data sheets, commercial supplier specifications, and academic literature on closely related benzamide (B126) oxime derivatives. This document is intended to serve as a foundational resource for researchers and professionals working with 2-methylbenzamideoxime, highlighting key thermal properties and potential decomposition pathways.

Physicochemical and Thermal Properties

Quantitative data on the thermal properties of 2-methylbenzamideoxime is sparse in publicly available literature. The following table summarizes the available information, primarily sourced from commercial suppliers and safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | Sigma-Aldrich[1] |

| Molecular Weight | 150.18 g/mol | Sigma-Aldrich[1] |

| Melting Point | 144-148 °C | Sigma-Aldrich[1] |

| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | Safety Data Sheet |

Thermal Stability and Decomposition Profile

Direct experimental studies detailing the thermal decomposition of 2-methylbenzamideoxime are not prevalent in scientific literature. However, insights can be drawn from the behavior of analogous compounds. For instance, the parent compound, benzamideoxime, is reported to be stable up to 170 °C.[2] Studies on N-phenylbenzamide oximes indicate that thermal decomposition initiates at temperatures exceeding 220 °C, suggesting that 2-methylbenzamideoxime likely exhibits thermal instability at elevated temperatures.[3]

The presence of the methyl group on the benzene (B151609) ring may subtly influence the thermal stability compared to the unsubstituted benzamideoxime, though the extent of this influence has not been experimentally quantified.

Proposed Decomposition Pathway

The precise decomposition mechanism for 2-methylbenzamideoxime has not been elucidated. However, based on the thermal fragmentation studies of related N-phenylbenzamide oximes, a free-radical mechanism is a plausible pathway.[3] Upon heating, the molecule may undergo homolytic cleavage of the N-O and C-N bonds.

Caption: Proposed general decomposition pathway for 2-methylbenzamideoxime.

Experimental Protocols for Thermal Analysis

While specific experimental data for 2-methylbenzamideoxime is lacking, the following are detailed, generalized methodologies for the key thermal analysis techniques that would be employed to characterize its thermal stability and decomposition.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss of the sample during thermal decomposition.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of 2-methylbenzamideoxime is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).

-